molecular formula C18H19ClN2O3 B7349060 [5-(4-chlorophenoxy)pyridin-2-yl]-[(3S)-3-ethoxypyrrolidin-1-yl]methanone

[5-(4-chlorophenoxy)pyridin-2-yl]-[(3S)-3-ethoxypyrrolidin-1-yl]methanone

Cat. No. B7349060
M. Wt: 346.8 g/mol
InChI Key: JWPBLALYZRHVDE-INIZCTEOSA-N
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Description

[5-(4-chlorophenoxy)pyridin-2-yl]-[(3S)-3-ethoxypyrrolidin-1-yl]methanone, also known as CEP-26401, is a small molecule drug that has been developed for its potential use in the treatment of various diseases.

Mechanism of Action

The exact mechanism of action of [5-(4-chlorophenoxy)pyridin-2-yl]-[(3S)-3-ethoxypyrrolidin-1-yl]methanone is not fully understood. However, it is believed to work by modulating the activity of certain receptors in the brain and nervous system. This compound has been shown to bind to the sigma-1 receptor, which is involved in various physiological processes such as pain perception, mood regulation, and learning and memory.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation in the brain, which is believed to contribute to its neuroprotective properties. This compound has also been shown to modulate the activity of certain neurotransmitters, which may contribute to its potential use in the treatment of pain and addiction.

Advantages and Limitations for Lab Experiments

[5-(4-chlorophenoxy)pyridin-2-yl]-[(3S)-3-ethoxypyrrolidin-1-yl]methanone has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. It is also soluble in organic solvents, which makes it easy to administer to experimental animals. However, this compound has some limitations for lab experiments. It has a short half-life in the body, which means that it needs to be administered frequently to maintain therapeutic levels. Additionally, this compound has not been extensively studied in humans, which limits its potential use in clinical trials.

Future Directions

There are several future directions for the study of [5-(4-chlorophenoxy)pyridin-2-yl]-[(3S)-3-ethoxypyrrolidin-1-yl]methanone. One potential direction is to further investigate its potential use in the treatment of neurological diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Another potential direction is to investigate its potential use in the treatment of pain and addiction. Additionally, future studies could focus on improving the pharmacokinetic properties of this compound to increase its therapeutic potential. Overall, the study of this compound has the potential to lead to new treatments for various diseases and conditions.

Synthesis Methods

[5-(4-chlorophenoxy)pyridin-2-yl]-[(3S)-3-ethoxypyrrolidin-1-yl]methanone can be synthesized using a multistep process that involves the reaction of various chemical reagents. The synthesis method is complex and requires expertise in organic chemistry. The final product is a white powder that is soluble in organic solvents.

Scientific Research Applications

[5-(4-chlorophenoxy)pyridin-2-yl]-[(3S)-3-ethoxypyrrolidin-1-yl]methanone has been studied extensively for its potential use in the treatment of various diseases. It has been shown to have anti-inflammatory and neuroprotective properties, making it a potential candidate for the treatment of diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. This compound has also been studied for its potential use in the treatment of pain and addiction.

properties

IUPAC Name

[5-(4-chlorophenoxy)pyridin-2-yl]-[(3S)-3-ethoxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O3/c1-2-23-16-9-10-21(12-16)18(22)17-8-7-15(11-20-17)24-14-5-3-13(19)4-6-14/h3-8,11,16H,2,9-10,12H2,1H3/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWPBLALYZRHVDE-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CCN(C1)C(=O)C2=NC=C(C=C2)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@H]1CCN(C1)C(=O)C2=NC=C(C=C2)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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